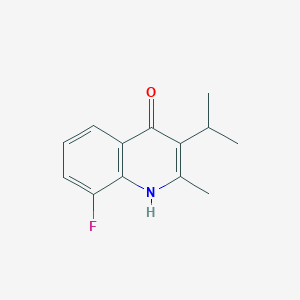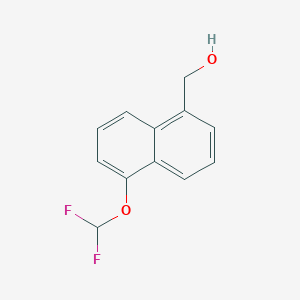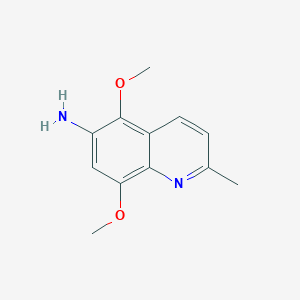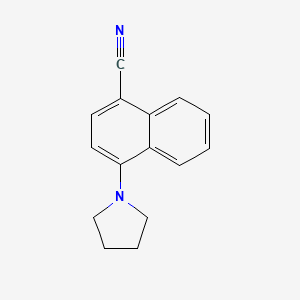
1-Ethenyl-1,1,2,2-tetramethyl-2-phenyldisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetramethyl-1-phenyl-2-vinyldisilane is an organosilicon compound characterized by the presence of silicon atoms bonded to both methyl and phenyl groups, as well as a vinyl group
Preparation Methods
The synthesis of 1,1,2,2-Tetramethyl-1-phenyl-2-vinyldisilane typically involves the reaction of phenyltrichlorosilane with vinylmagnesium bromide, followed by methylation using methylmagnesium bromide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,1,2,2-Tetramethyl-1-phenyl-2-vinyldisilane undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding silanols or siloxanes.
Reduction: The phenyl group can be reduced under specific conditions to form silanes with different substituents.
Substitution: The methyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1,2,2-Tetramethyl-1-phenyl-2-vinyldisilane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in the field of oncology.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and resins, which have applications in electronics, coatings, and adhesives.
Mechanism of Action
The mechanism by which 1,1,2,2-Tetramethyl-1-phenyl-2-vinyldisilane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The vinyl group allows for the formation of covalent bonds with target molecules, while the phenyl and methyl groups provide stability and specificity. Pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
1,1,2,2-Tetramethyl-1-phenyl-2-vinyldisilane can be compared with other organosilicon compounds, such as:
1,1,2,2-Tetraphenylethylene: Known for its use in organic light-emitting diodes (OLEDs) and as a fluorescent probe.
1,1,2,2-Tetraphenyl-1,2-ethanediol: Used in radical polymerization and as a protecting group for boronic acids.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Employed as a plasticizer in the manufacture of flexible plastic articles.
The uniqueness of 1,1,2,2-Tetramethyl-1-phenyl-2-vinyldisilane lies in its combination of vinyl, phenyl, and methyl groups, which confer distinct chemical reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
61499-43-2 |
|---|---|
Molecular Formula |
C12H20Si2 |
Molecular Weight |
220.46 g/mol |
IUPAC Name |
[dimethyl(phenyl)silyl]-ethenyl-dimethylsilane |
InChI |
InChI=1S/C12H20Si2/c1-6-13(2,3)14(4,5)12-10-8-7-9-11-12/h6-11H,1H2,2-5H3 |
InChI Key |
MGIXDIZYSQAUDM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C=C)[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Chloro-1-methyl-n-propyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11883539.png)





![4-Ethoxybenzo[d]oxazole-2-acetic acid](/img/structure/B11883600.png)


![2-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B11883615.png)
